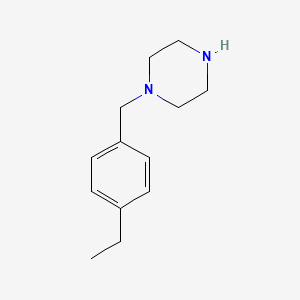

1-(4-Ethylbenzyl)piperazine

説明

The exact mass of the compound 1-(4-Ethylbenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Ethylbenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylbenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-[(4-ethylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHWWXRPMBXPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354341 | |

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-97-2 | |

| Record name | 1-(4-ethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-ETHYLBENZYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Ethylbenzyl)piperazine

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Ethylbenzyl)piperazine, a valuable substituted piperazine derivative. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and reliable for researchers, scientists, and professionals in the field of drug development. We will delve into the causal reasoning behind the selection of synthetic routes and analytical techniques, ensuring a thorough understanding of the entire workflow.

Introduction and Significance

Substituted piperazines are a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents. The 1-(4-Ethylbenzyl)piperazine moiety, in particular, serves as a crucial building block for the synthesis of more complex molecules. Its structural features—a secondary amine for further functionalization, a lipophilic ethyl group, and an aromatic ring—make it an attractive intermediate for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Understanding its synthesis and having robust methods for its characterization are therefore of paramount importance for any research program involving this scaffold.

Synthetic Routes and Mechanistic Considerations

The synthesis of 1-(4-Ethylbenzyl)piperazine can be efficiently achieved through two primary and reliable methods: N-alkylation of piperazine and reductive amination . The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory-specific capabilities.

Method 1: N-Alkylation of Piperazine with 4-Ethylbenzyl Chloride

This classical and direct approach involves the nucleophilic substitution of a halide by the secondary amine of piperazine. To favor mono-alkylation and minimize the formation of the undesired 1,4-dibenzylpiperazine byproduct, an excess of piperazine is typically employed.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using a significant excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product. The unreacted piperazine also acts as a base to neutralize the hydrochloric acid generated during the reaction.

-

Base (Potassium Carbonate): An inorganic base like potassium carbonate is added to scavenge the acid produced, preventing the protonation of the piperazine starting material and ensuring its nucleophilicity is maintained.

-

Solvent (Acetonitrile or DMF): Polar aprotic solvents like acetonitrile or dimethylformamide are excellent choices as they can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

-

Temperature: Moderate heating (50-80 °C) is often necessary to increase the reaction rate without promoting significant side reactions.

Experimental Protocol: N-Alkylation

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4-5 equivalents) and anhydrous potassium carbonate (2-3 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Under a nitrogen atmosphere, add 4-ethylbenzyl chloride (1 equivalent) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(4-Ethylbenzyl)piperazine.

Method 2: Reductive Amination of Piperazine with 4-Ethylbenzaldehyde

Reductive amination is a milder and often more selective method for preparing secondary amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of piperazine and 4-ethylbenzaldehyde, which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices:

-

Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate. It is also tolerant of the slightly acidic conditions that can be used to catalyze iminium ion formation.

-

Solvent (Dichloromethane or 1,2-Dichloroethane): Chlorinated solvents are ideal as they are inert to the reaction conditions and effectively dissolve both the starting materials and the intermediate.

-

Catalytic Acid (Acetic Acid): A catalytic amount of a weak acid like acetic acid can accelerate the formation of the iminium ion by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocol: Reductive Amination

-

To a round-bottom flask, dissolve piperazine (1.2 equivalents) and 4-ethylbenzaldehyde (1 equivalent) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-Ethylbenzyl)piperazine.

Diagram of Synthetic Pathways

Caption: Workflow for the purification and characterization of 1-(4-Ethylbenzyl)piperazine.

Conclusion

This guide has outlined robust and scientifically sound methodologies for the synthesis and characterization of 1-(4-Ethylbenzyl)piperazine. By understanding the rationale behind the chosen synthetic strategies and the interpretation of the resulting analytical data, researchers can confidently prepare and validate this important chemical intermediate. The provided protocols are intended to serve as a strong foundation for laboratory work, and may be further optimized based on specific experimental conditions and desired outcomes.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.

- Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Gunasekaran, S., & Ponnusamy, S. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(10).

- Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 939-946.

- Cymerman Craig, J., & Young, R. J. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses, 43, 11.

- Al-Dahmos, R. S. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

National Institute of Standards and Technology. Piperazine. NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide to 1-(4-Ethylbenzyl)piperazine: Chemical Properties, Structure, and Synthetic Methodologies

This guide provides a comprehensive technical overview of 1-(4-Ethylbenzyl)piperazine, a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, and provide a validated synthetic protocol, contextualizing this data with insights into the broader class of benzylpiperazine compounds.

Introduction: The Significance of the Benzylpiperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are explored for a vast range of therapeutic applications, including anticancer, antipsychotic, and antimicrobial agents.[2] The introduction of a benzyl group at one of the nitrogen atoms creates the benzylpiperazine (BZP) class of compounds. BZP itself is a recreational drug known for its stimulant and euphoriant properties, which are mechanistically linked to its ability to elevate synaptic levels of dopamine, serotonin, and norepinephrine.[3][4][5] This multifaceted activity has led to BZP being described as a "messy drug" from a pharmacological standpoint.[5]

The study of BZP derivatives, such as 1-(4-Ethylbenzyl)piperazine, is driven by the need to understand the structure-activity relationships (SAR) that govern their interaction with monoamine transporters and receptors. By modifying the substitution pattern on the benzyl ring, researchers can fine-tune the compound's pharmacological profile, potentially separating desired therapeutic effects from unwanted side effects like neurotoxicity, which is a known risk with some piperazine derivatives.[3][6] The 4-ethyl substitution, in particular, adds a lipophilic group to the phenyl ring, which can influence potency, selectivity, and metabolic stability.

Molecular Structure and Chemical Identity

1-(4-Ethylbenzyl)piperazine is characterized by a central piperazine ring N-substituted with a benzyl group, which in turn is substituted at the para-position with an ethyl group.

Diagram: Molecular Structure of 1-(4-Ethylbenzyl)piperazine

Caption: 2D representation of 1-(4-Ethylbenzyl)piperazine.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | 1-[(4-ethylphenyl)methyl]piperazine | [7] |

| CAS Number | 435341-97-2 | [8] |

| Molecular Formula | C₁₃H₂₀N₂ | [7] |

| Molecular Weight | 204.31 g/mol | [9][10] |

| Monoisotopic Mass | 204.16264 Da | [7] |

| Predicted XlogP | 1.9 | [7] |

Physicochemical and Spectroscopic Characterization

While extensive experimental data for 1-(4-Ethylbenzyl)piperazine is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 1-benzylpiperazine (BZP) and 1-ethylpiperazine.

Table 2: Physical Properties (Experimental and Predicted)

| Property | Value (1-(4-Ethylbenzyl)piperazine) | Comparative Value (BZP) | Comparative Value (1-Ethylpiperazine) |

| Appearance | Expected to be a colorless to pale-brown oil or low-melting solid | Pale-brown oil[11] | Liquid |

| Boiling Point | Predicted: >160 °C at reduced pressure | ~120 °C at 6 mmHg[11] | 157 °C (lit.) |

| Density | Predicted: ~0.9-1.0 g/mL | 1.014 g/mL at 25 °C[12] | 0.899 g/mL at 25 °C |

| Solubility | Soluble in chloroform, methanol; sparingly soluble in water | Soluble in chloroform, methanol; insoluble in water[12] | Freely soluble in water[1] |

Spectroscopic Analysis

Definitive structural confirmation relies on spectroscopic methods. Below are the expected spectral characteristics for 1-(4-Ethylbenzyl)piperazine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons (two doublets in the ~7.0-7.3 ppm region), the benzylic methylene protons (a singlet around 3.5 ppm), and the piperazine ring protons (two broad multiplets, typically between 2.4 and 2.9 ppm). For a related compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the ethyl group signals appeared at δ 2.67 (quartet) and 1.22 (triplet), and the piperazine protons were seen as broad singlets at δ 3.84 and 2.54.[13]

-

¹³C NMR: The carbon spectrum would display signals for the two unique carbons of the ethyl group, four aromatic carbons (due to symmetry), the benzylic carbon, and two distinct carbons for the piperazine ring.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion peak [M]+ at m/z 204.16. A characteristic fragmentation pattern would involve the cleavage of the benzyl group, leading to a major fragment ion at m/z 119 (the 4-ethylbenzyl cation) and a fragment corresponding to the piperazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature C-H stretching vibrations for both aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and C-N stretching vibrations. A key feature would be the N-H stretch of the secondary amine in the piperazine ring, typically appearing as a medium band around 3300 cm⁻¹.

Synthesis and Reactivity

The synthesis of 1-(4-Ethylbenzyl)piperazine is most commonly achieved via nucleophilic substitution, a robust and well-established method for creating N-arylmethyl amines. The piperazine acts as the nucleophile, attacking an electrophilic 4-ethylbenzyl halide.

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of 1-(4-Ethylbenzyl)piperazine.

Experimental Protocol: Synthesis of 1-(4-Ethylbenzyl)piperazine

This protocol is adapted from a well-established procedure for the synthesis of 1-benzylpiperazine.[11] The key principle is the use of an excess of piperazine, which acts as both the nucleophile and a scavenger for the hydrogen chloride byproduct, preventing the formation of the undesired 1,4-disubstituted product.

Materials:

-

Piperazine (anhydrous or hexahydrate)

-

4-Ethylbenzyl chloride

-

Absolute Ethanol

-

Hydrochloric acid (concentrated or as a saturated solution in ethanol)

-

Sodium hydroxide (5N solution)

-

Chloroform or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a molar excess (at least 2.5 equivalents) of piperazine in absolute ethanol.

-

Addition of Electrophile: While stirring, add one equivalent of 4-ethylbenzyl chloride dropwise to the piperazine solution. To control the exothermic reaction, a water bath may be used to maintain the temperature at approximately 20-25°C. A similar synthesis for a related compound maintained the temperature at 20°C during addition.[14]

-

Reaction: Stir the mixture for 2-3 hours at room temperature. The formation of a white precipitate (piperazine hydrochloride) will be observed. The reaction can be gently warmed (e.g., to 65°C) to ensure completion.[11]

-

Initial Workup: Cool the reaction mixture in an ice bath and filter to remove the precipitated piperazine hydrochloride. Wash the precipitate with a small amount of cold ethanol.

-

Product Precipitation: Combine the filtrate and washings. Add a saturated solution of hydrogen chloride in ethanol to precipitate the desired product as its dihydrochloride salt.

-

Isolation of Free Base: Collect the 1-(4-Ethylbenzyl)piperazine dihydrochloride salt by filtration. Dissolve the salt in water and make the solution strongly alkaline (pH > 12) by adding 5N sodium hydroxide.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like chloroform or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-Ethylbenzyl)piperazine.

Reactivity Profile

-

Basicity: The piperazine moiety contains two nitrogen atoms, making it a basic compound. The secondary amine (pKa₂ ~5.7) is less basic than the tertiary amine (pKa₁ ~9.8). It will readily form salts with acids.[1]

-

N-Substitution: The secondary amine is nucleophilic and can undergo further reactions, such as acylation, alkylation, or sulfonylation, to produce 1,4-disubstituted piperazine derivatives. This is a critical feature for building more complex molecules for SAR studies.

-

Oxidation: Like other amines, it is susceptible to oxidation. The free base should be stored under an inert atmosphere to prevent gradual degradation and absorption of atmospheric carbon dioxide.[11]

Potential Pharmacological and Toxicological Profile

-

Mechanism of Action: It is highly probable that 1-(4-Ethylbenzyl)piperazine acts as a monoamine releasing agent and/or reuptake inhibitor, similar to BZP.[3][5] The ethyl group's electronic and steric properties will modulate its affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The stimulant properties of many piperazine derivatives are attributed to their effects on these neurotransmitter systems.[6]

-

Potential Applications: Given the role of the piperazine scaffold in CNS-active drugs, this compound could serve as a lead structure or intermediate for developing novel agents targeting conditions involving monoaminergic dysfunction. Many piperazine derivatives are investigated as dopamine receptor antagonists or selective dopamine reuptake inhibitors.[2][15]

-

Toxicology: The primary toxicological concerns for this class of compounds are neurotoxicity and cardiovascular effects.[4][6] Studies on BZP have shown it can induce oxidative stress, inhibit mitochondrial function, and trigger apoptosis in neuronal cell lines.[3] Severe side effects reported with BZP use include seizures, renal toxicity, and hyperthermia.[4] Any research involving 1-(4-Ethylbenzyl)piperazine must include rigorous toxicological screening.

Conclusion and Future Directions

1-(4-Ethylbenzyl)piperazine is a structurally straightforward but pharmacologically relevant molecule. Its synthesis is achievable through well-established chemical routes, and its properties can be reliably predicted. As a Senior Application Scientist, I posit that the true value of this compound lies in its potential as a tool for systematic drug discovery.

Future research should focus on obtaining detailed experimental data for this specific molecule, including its receptor binding profile, in vitro transporter inhibition assays, and in vivo behavioral studies. Comparing its potency, selectivity, and off-target effects against BZP and other para-substituted analogues will provide crucial insights into the SAR of the benzylpiperazine class, aiding in the design of next-generation CNS agents with improved therapeutic indices.

References

-

Al-Hasan, Y.M., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 34(2), 117-128. Available at: [Link]

-

Wikipedia contributors. (2023, December 29). Benzylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-ethylbenzyl)piperazine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Dargan, P.I., & Wood, D.M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 443-453. Available at: [Link]

-

Saha, K., et al. (2016). Benzylpiperazine: "A messy drug". Toxicology Letters, 254, 27-36. Available at: [Link]

- Vaughan, B.R., Gautam, L., & Cole, M.D. (2011). An Investigation Into the Cellular Cytotoxicity of Benzylpiperazine (BZP)

-

Chemical-Suppliers. (n.d.). Product Search: 1-(4-Ethylbenzyl)piperazine. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzyl-4-ethylpiperazine. Retrieved January 16, 2026, from [Link]

-

Wikipedia contributors. (2024, January 10). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Methylbenzyl)piperazine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Org. Synth. 1957, 37, 6. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved January 16, 2026, from [Link]

-

Wikipedia contributors. (2022, February 21). 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

-

IS MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). Piperazine, 1-benzyl-4-(2-(n-(alpha-(p-chlorophenyl)benzyl)-n-methylamino)ethyl)-, dimaleate. Retrieved January 16, 2026, from [Link]

-

PubChemLite. (n.d.). Piperazine, 1-benzyl-4-(2-(alpha-(p-chlorophenyl)benzylamino)ethyl)-, dimaleate. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). Piperazine, 1-(4-ethoxybenzenesulfonyl)-4-(4-ethylphenyl)-. Retrieved January 16, 2026, from [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

-

PubChem. (n.d.). 1,4-Diethylpiperazine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

An, H.Y., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(5), 5592-5604. Available at: [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. Monograph. Available at: [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved January 16, 2026, from [Link]

-

Frontiers in Pharmacology. (2021). Piperazine-Derived α1D/1A Antagonist... Induces Apoptosis in Benign Prostatic Hyperplasia... Front. Pharmacol., 11, 617633. Available at: [Link]

-

CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-fluorobenzyl)piperazine. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 16, 2026, from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-(4-ethylbenzyl)piperazine (C13H20N2) [pubchemlite.lcsb.uni.lu]

- 8. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Buy 2-(4-Ethyl-benzyl)-piperazine [smolecule.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. swgdrug.org [swgdrug.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

Foreword: The Narrative Power of Nuclear Magnetic Resonance

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(4-Ethylbenzyl)piperazine

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for elucidating the intricate three-dimensional structure of organic molecules.[1][2][3] It is more than a technique; it is a narrative device that tells the story of a molecule, revealing the identity, connectivity, and environment of each atom. This guide is designed for researchers, scientists, and drug development professionals who seek not just to acquire NMR data, but to interpret it with confidence and insight. We will dissect the ¹H and ¹³C NMR spectra of 1-(4-Ethylbenzyl)piperazine, a compound featuring a confluence of common organic structural motifs: a substituted aromatic ring, an aliphatic side chain, and a saturated heterocycle. Through this focused analysis, we will reinforce the fundamental principles of NMR and demonstrate their practical application in unambiguous structure verification.

Foundational Principles: From Nuclear Spin to Structural Insight

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The core of the NMR experiment involves applying a radiofrequency (RF) pulse to excite these nuclei from the lower to the higher energy state. As the nuclei relax back to their ground state, they emit a signal at a specific frequency. This frequency, known as the resonance frequency, is exquisitely sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[3]

The key parameters we will analyze are:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm), which indicates the electronic environment of the nucleus. Electron-withdrawing groups "deshield" a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, shifting it upfield (lower ppm).[4][5]

-

Integration: The area under a signal in ¹H NMR, which is proportional to the number of protons generating that signal.[4][6]

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the influence of neighboring, non-equivalent nuclei. This is governed by the n+1 rule, where 'n' is the number of neighboring protons.[6][7]

-

Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz). Coupled protons will share the same J-value, providing definitive evidence of their connectivity.[5]

The Experimental Protocol: A Foundation of Trustworthiness

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. A flawed protocol introduces artifacts and ambiguity, undermining the integrity of the data. The following step-by-step methodology ensures a self-validating system, producing clean, high-resolution spectra.

Step-by-Step Protocol for NMR Sample Preparation

-

Analyte Preparation: Ensure the 1-(4-Ethylbenzyl)piperazine sample is pure and dry. For a standard 5 mm NMR tube, weigh approximately 5-20 mg of the compound.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[9][10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[11] This ensures the final sample height in the NMR tube will be optimal for the instrument's radiofrequency coils.[9]

-

Reference Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal reference, defined as 0.00 ppm. If not present, a trace amount can be added. TMS is ideal as it is chemically inert and its 12 equivalent protons produce a single, sharp signal upfield of most organic proton signals.[5][12]

-

Filtration and Transfer: To remove any particulate matter that could disrupt the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the most immediate and detailed information about the proton framework of the molecule. Based on its structure, we can predict a spectrum with seven distinct signals.

Predicted ¹H NMR Data for 1-(4-Ethylbenzyl)piperazine

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Causality for Prediction |

| Ha | -CH₃ (Ethyl) | ~ 1.2 | Triplet (t) | 3H | Aliphatic methyl group, split by two Hb neighbors (n+1 = 3). Shielded position results in an upfield shift. |

| Hb | -CH₂- (Ethyl) | ~ 2.6 | Quartet (q) | 2H | Methylene group adjacent to an aromatic ring (deshielded) and split by three Ha neighbors (n+1 = 4).[13][14] |

| Hc | Ar-H (ortho to Ethyl) | ~ 7.1-7.2 | Doublet (d) | 2H | Aromatic protons deshielded by the ring current. Part of an AA'BB' system, appearing as a doublet. |

| Hd | Ar-H (meta to Ethyl) | ~ 7.2-7.3 | Doublet (d) | 2H | Aromatic protons deshielded by the ring current. Chemically similar to Hc but with a slightly different electronic environment. |

| He | Ar-CH₂-N (Benzyl) | ~ 3.5 | Singlet (s) | 2H | Methylene group adjacent to both an aromatic ring and a nitrogen atom, causing a significant downfield shift. No adjacent protons results in a singlet. |

| Hf | Piperazine -CH₂- | ~ 2.4-2.6 | Triplet (t, broad) | 4H | Aliphatic protons on a saturated heterocycle. Adjacent to another CH₂ group (Hg). Broadness is common due to conformational exchange. |

| Hg | Piperazine -CH₂- | ~ 2.8-3.0 | Triplet (t, broad) | 4H | Aliphatic protons adjacent to the secondary amine nitrogen. Slightly more deshielded than Hf. |

| -NH- | Piperazine Amine | ~ 1.5-2.5 | Singlet (s, broad) | 1H | Proton on nitrogen. Chemical shift is variable and concentration-dependent. Signal is often broad and can exchange with D₂O, causing it to disappear. |

Expert Interpretation:

-

The Ethyl Group Signature: The triplet at ~1.2 ppm (Ha) and the quartet at ~2.6 ppm (Hb) are a classic signature of an ethyl group attached to a deshielding system.[7][15] The mutual splitting, confirmed by identical coupling constants (typically J ≈ 7.5 Hz), is incontrovertible proof of their connectivity.

-

Aromatic Region: The para-substitution on the benzene ring creates chemical symmetry. This results in two signals for the four aromatic protons (Hc and Hd). These signals will appear as two distinct doublets, characteristic of what is often called an AA'BB' system, in the ~7.1-7.3 ppm region.[14]

-

The Benzyl Bridge: The singlet at ~3.5 ppm (He) is highly diagnostic. Its integration of 2H and lack of splitting confirm it is an isolated methylene group. Its chemical shift, downfield from typical aliphatic protons, is a direct consequence of being attached to both the electron-withdrawing aromatic ring and the electronegative nitrogen atom.

-

The Piperazine Ring: The piperazine protons typically appear as two broad signals (Hf, Hg) due to the chair-boat conformational flipping of the ring.[16] Since each set of four equivalent protons is adjacent to another set of four, they often appear as broad triplets. The signal for the NH proton is often a broad singlet that can be confirmed by performing a "D₂O shake," where adding a drop of D₂O to the NMR tube results in the disappearance of the NH signal due to proton-deuterium exchange.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 1-(4-Ethylbenzyl)piperazine, we predict nine distinct carbon signals, as all signals appear as singlets due to proton decoupling.[4][5]

Predicted ¹³C NMR Data for 1-(4-Ethylbenzyl)piperazine

| Label | Assignment | Predicted δ (ppm) | Causality for Prediction |

| C1 | -CH₃ (Ethyl) | ~ 15 | sp³ hybridized carbon in a shielded, aliphatic environment. |

| C2 | -CH₂- (Ethyl) | ~ 28 | sp³ carbon, slightly deshielded by the attached aromatic ring. |

| C3 | Ar-C (C4') | ~ 144 | Aromatic sp² carbon attached to the ethyl group. Quaternary carbons often have lower intensity.[17] |

| C4 | Ar-C (C1') | ~ 135 | Aromatic sp² carbon attached to the benzyl group. |

| C5 | Ar-CH (C3'/C5') | ~ 128 | Aromatic sp² carbons, two are chemically equivalent.[17] |

| C6 | Ar-CH (C2'/C6') | ~ 129 | Aromatic sp² carbons, two are chemically equivalent, slightly different environment from C5. |

| C7 | Ar-CH₂-N (Benzyl) | ~ 63 | sp³ carbon significantly deshielded by both the aromatic ring and the adjacent nitrogen. |

| C8 | Piperazine -CH₂- | ~ 54 | sp³ carbon adjacent to nitrogen in the piperazine ring. |

| C9 | Piperazine -CH₂- | ~ 46 | sp³ carbon adjacent to the secondary amine nitrogen, slightly different environment from C8. |

Expert Interpretation:

The ¹³C spectrum perfectly complements the ¹H data. The upfield signals (~15-30 ppm) clearly correspond to the aliphatic ethyl carbons (C1, C2). The cluster of four signals in the aromatic region (~128-145 ppm) confirms the presence of four unique carbon environments in the para-substituted ring. The two signals with higher chemical shifts (C3, C4) correspond to the substituted (quaternary) carbons, which typically have weaker signals. The most downfield aliphatic signal at ~63 ppm is unequivocally the benzylic carbon (C7), and the two remaining signals (~46 and ~54 ppm) represent the two non-equivalent sets of carbons in the piperazine ring.

Corroborative Evidence through 2D NMR

While 1D NMR provides a robust structural hypothesis, 2D NMR experiments offer definitive confirmation by revealing correlations between nuclei.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A COSY spectrum of 1-(4-Ethylbenzyl)piperazine would show a cross-peak connecting the Ha triplet and the Hb quartet, confirming the ethyl group. It would also show correlations between the piperazine protons Hf and Hg.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[18] An HSQC spectrum would show a correlation peak between the ¹H signal at ~1.2 ppm and the ¹³C signal at ~15 ppm, definitively assigning them to the ethyl -CH₃ group. Every protonated carbon would be unambiguously assigned in this manner.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the complete and unambiguous structural elucidation of 1-(4-Ethylbenzyl)piperazine. Each signal's chemical shift, integration, and multiplicity corresponds precisely with the predicted electronic and spatial environment of the nuclei within the molecule. The characteristic patterns of the ethyl group, the para-substituted aromatic ring, the benzylic bridge, and the piperazine heterocycle combine to provide a unique spectral fingerprint. This guide demonstrates that a systematic, principles-based approach to spectral interpretation, grounded in sound experimental practice, transforms raw data into definitive molecular knowledge.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

Chem-Station International Edition. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Chegg. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Bruker. (n.d.). Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Avance Beginners Guide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 25). Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

-

Rieger, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-ethylbenzyl)piperazine. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. azooptics.com [azooptics.com]

- 5. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 8. scribd.com [scribd.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. depts.washington.edu [depts.washington.edu]

- 11. organomation.com [organomation.com]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. homework.study.com [homework.study.com]

- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Ethylbenzyl)piperazine

This guide provides a detailed exploration of the mass spectrometric behavior of 1-(4-Ethylbenzyl)piperazine, a molecule of interest in pharmaceutical and medicinal chemistry research. Understanding its fragmentation pattern is crucial for its unambiguous identification and quantification in complex matrices. This document will delve into the core principles governing its ionization and subsequent fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

1-(4-Ethylbenzyl)piperazine belongs to the benzylpiperazine class of compounds, which are noted for their diverse pharmacological activities.[1][2] The molecule consists of a piperazine ring N-substituted with a 4-ethylbenzyl group. Its chemical structure dictates a predictable yet informative fragmentation pattern upon mass spectrometric analysis. The molecular formula is C13H20N2, with a monoisotopic mass of approximately 204.16 Da.[3] The accurate mass and fragmentation data are essential for its characterization in various analytical workflows.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of 1-(4-Ethylbenzyl)piperazine is primarily governed by the lability of the benzylic C-N bond and the inherent instability of the piperazine ring under energetic conditions. The ionization method employed significantly influences the observed fragmentation pattern.

Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation.[4] The resulting mass spectrum is often rich in fragment ions, providing a detailed structural fingerprint of the analyte.

The major fragmentation pathway for benzylpiperazines under EI is the cleavage of the C-N bond between the benzyl group and the piperazine ring.[2][5] For 1-(4-Ethylbenzyl)piperazine, this benzylic cleavage is expected to be a dominant process.

Key Predicted EI Fragment Ions:

| m/z | Proposed Structure/Identity | Fragmentation Pathway |

| 204 | [M]+• (Molecular Ion) | Ionization of the parent molecule. |

| 119 | [C9H11]+ (4-Ethylbenzyl cation) | Alpha-cleavage at the benzylic position. |

| 91 | [C7H7]+ (Tropylium ion) | Rearrangement of the 4-ethylbenzyl cation. A hallmark of benzyl-containing compounds.[2] |

| 85 | [C5H9N2]+ (Piperazine ring fragment) | Cleavage of the benzyl group from the piperazine ring. |

| 56 | [C3H6N]+ | Further fragmentation of the piperazine ring.[1] |

The following diagram illustrates the proposed EI fragmentation pathways:

Caption: Predicted EI fragmentation of 1-(4-Ethylbenzyl)piperazine.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less in-source fragmentation compared to EI.[4][6][7] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the precursor ion.

Under Collision-Induced Dissociation (CID) in an ESI-MS/MS experiment, the protonated 1-(4-Ethylbenzyl)piperazine ([M+H]+ at m/z 205) is expected to follow fragmentation pathways similar to those observed in EI, with the positive charge influencing the fragmentation.

Key Predicted ESI-MS/MS Fragment Ions from [M+H]+ (m/z 205):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure/Identity |

| 205 | 119 | 86 | 4-Ethylbenzyl cation |

| 205 | 91 | 114 | Tropylium ion |

| 205 | 87 | 118 | Protonated piperazine |

The fragmentation in ESI is often directed by the site of protonation, which is likely to be one of the nitrogen atoms in the piperazine ring.

The diagram below outlines the expected ESI-MS/MS fragmentation:

Caption: Predicted ESI-MS/MS fragmentation of 1-(4-Ethylbenzyl)piperazine.

Experimental Protocols

To obtain high-quality mass spectra of 1-(4-Ethylbenzyl)piperazine, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like 1-(4-Ethylbenzyl)piperazine under EI conditions.

Methodology:

-

Sample Preparation: Dissolve the compound in a volatile organic solvent such as methanol or acetonitrile to a concentration of 10-100 µg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is ideal for the analysis of less volatile compounds and for targeted quantification, providing high sensitivity and specificity.

Methodology:

-

Sample Preparation: Dissolve the compound in a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions (ESI-MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Precursor Ion Selection: m/z 205.

-

Collision Energy: Optimize by ramping from 10-40 eV to achieve desired fragmentation.

-

Product Ion Scan Range: m/z 50-220.

-

The following diagram illustrates a general workflow for MS analysis:

Caption: General workflow for GC-MS and LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 1-(4-Ethylbenzyl)piperazine is characterized by predictable cleavage at the benzylic position and fragmentation of the piperazine ring. The choice of ionization technique, EI or ESI, will determine the extent of fragmentation observed in the initial mass spectrum. This guide provides a foundational understanding of its fragmentation behavior and practical experimental protocols to aid researchers in the confident identification and analysis of this compound. The provided methodologies are robust starting points that can be further optimized for specific analytical challenges.

References

-

PubChem. (n.d.). 1-(4-ethylbenzyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 350-373. Available at: [Link]

-

de Oliveira, D. N., et al. (2008). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 19(4), 556-564. Available at: [Link]

-

Siodmiak, J., et al. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Pharmaceutical and Biomedical Analysis, 128, 335-347. Available at: [Link]

-

Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Available at: [Link]

-

Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-41. Available at: [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 433-441. Available at: [Link]

-

Clark, C. R., et al. (2012). Differentiation of methylenedioxybenzylpiperazines and ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Analytical Toxicology, 36(3), 187-195. Available at: [Link]

-

NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. University of Missouri. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. PubChemLite - 1-(4-ethylbenzyl)piperazine (C13H20N2) [pubchemlite.lcsb.uni.lu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Double-Edged Sword: An In-Depth Technical Guide to the Therapeutic Potential and Challenges of Benzylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylpiperazine (BZP) scaffold represents a fascinating and complex chapter in medicinal chemistry. Initially explored for a range of therapeutic applications from antidepressants to anorectics, its development has been consistently thwarted by a challenging pharmacological profile, characterized by multi-target engagement and a significant potential for abuse.[1] This guide provides a comprehensive technical overview of benzylpiperazine compounds, moving beyond a simple historical account to offer a field-proven perspective on their core mechanisms, therapeutic rationales, and the profound toxicological hurdles that have largely relegated them to the realm of recreational drugs. We will dissect the causality behind experimental choices in their evaluation, present detailed methodologies for their characterization, and explore whether modern medicinal chemistry approaches can yet salvage this controversial chemical class for legitimate therapeutic use.

Introduction to the Benzylpiperazine Scaffold: A History of Promise and Peril

The story of benzylpiperazine begins not in a quest for psychoactive compounds, but with more mundane applications. 1-Benzylpiperazine (BZP) was first synthesized in 1944 and was investigated in the 1950s for its potential as an anti-parasitic (anthelmintic) agent.[2][3] However, side effects observed during these early studies hinted at the central nervous system (CNS) activity that would later define the class.[2]

By the 1970s, the focus had shifted. Researchers at Burroughs Wellcome investigated BZP as a potential antidepressant, but these efforts were abandoned when it became clear the compound produced amphetamine-like stimulant effects, signaling a high liability for abuse.[2][4][5] This duality—a profile that could be therapeutically beneficial in controlled contexts but also highly reinforcing—would become the central theme of BZP research. Despite this, the piperazine core is a common feature in numerous approved drugs, including antidepressants (e.g., trazodone, which has mCPP as a metabolite), antipsychotics, and antihistamines, demonstrating the scaffold's versatility.[2][6] However, the specific benzyl substitution pattern confers a unique pharmacology that has proven difficult to tame.

Core Mechanism of Action: A "Messy" Engagement with the Monoamine System

Benzylpiperazine and its analogues are often described as "messy drugs" due to their complex and multifaceted interaction with the brain's monoamine neurotransmitter systems.[1] Unlike selective agents that target a single protein, BZPs modulate dopamine (DA), serotonin (5-HT), and norepinephrine (NE) neurotransmission through a combination of mechanisms, primarily involving the presynaptic transporters: DAT, SERT, and NET.

BZP itself acts as a mixed monoamine releaser and reuptake inhibitor, stimulating the efflux of dopamine, norepinephrine, and serotonin from presynaptic terminals and blocking their subsequent reuptake.[4][5] This elevation of synaptic monoamine levels is the primary driver of its stimulant, euphoric, and sympathomimetic effects.[4][7] The action on dopamine, particularly in the brain's reward pathways like the mesolimbic area, is believed to be the principal contributor to its abuse potential, producing effects similar to, but less potent than, d-amphetamine.[5][7][8]

Different substitutions on the benzyl or piperazine rings dramatically alter this pharmacological profile. For example:

-

3-Trifluoromethylphenylpiperazine (TFMPP) , often found alongside BZP in recreational "party pills," displays a preference for the serotonin system, acting more directly as a serotonin agonist and releasing agent.[4][9]

-

3-Chlorophenylpiperazine (mCPP) , an active metabolite of some antidepressant drugs, is a potent agonist at several serotonin receptor subtypes, particularly 5-HT2C, and also interacts with the serotonin transporter.[6][10][11] Its potent 5-HT2C agonism is linked to its anorectic (appetite-suppressing) and anxiogenic (anxiety-inducing) effects.[10]

This promiscuous pharmacology makes achieving a therapeutic window extremely challenging. The desired effect (e.g., appetite suppression) is often inextricably linked to undesired effects (e.g., anxiety, insomnia, cardiovascular stimulation).[2][4]

Caption: Synaptic mechanism of Benzylpiperazine (BZP).

Therapeutic Potential & Investigated Applications

Despite their problematic profile, the potent monoaminergic activity of BZP compounds has led to their investigation for several therapeutic applications.

Anorectics (Appetite Suppressants)

The rationale for using BZP derivatives as anorectics stems from the well-established role of serotonin and dopamine in regulating satiety and food reward. Specifically, agonism at the 5-HT2C receptor is known to reduce food intake.[10]

-

Key Compounds: mCPP has been studied for its potent anorectic effects, which are largely attributed to its 5-HT2C agonist activity.[10] Clinical studies have confirmed that mCPP can reduce appetite and decrease the intake of palatable snacks.[12]

-

Clinical Status: While effective at reducing appetite, the clinical development of mCPP and related compounds as anti-obesity drugs has been hampered by significant adverse effects. These include headaches, anxiety, dizziness, and nausea, which are also likely mediated by 5-HT2C and other serotonin receptor activity.[5][10] The development of more selective 5-HT2C agonists, like lorcaserin (later withdrawn for other reasons), was a direct attempt to overcome the "dirty" pharmacology of compounds like mCPP.

Antidepressants

The initial therapeutic target for BZP was depression, based on the monoamine hypothesis which posits that increasing synaptic levels of serotonin, norepinephrine, and dopamine can alleviate depressive symptoms.[4][5]

-

Key Compounds: BZP itself was trialed in the 1970s but quickly rejected.[2] More relevant is mCPP, which is an active metabolite of the widely prescribed antidepressant trazodone.[6] The pharmacology of mCPP may contribute to both the therapeutic effects and the side-effect profile of its parent drug. Some research suggests that long-term administration of mCPP can induce changes in serotonin receptor density that are consistent with antidepressant action, such as downregulation of 5-HT2 receptors.[6]

-

Challenges: The primary challenge is the stimulant and anxiogenic profile. While stimulation can be beneficial for some patients with depression (e.g., those with fatigue and low motivation), the anxiety, insomnia, and abuse potential associated with BZP's dopaminergic and noradrenergic actions make it unsuitable as a primary antidepressant.[4][5]

The Inescapable Hurdle: Abuse Liability and Neurotoxicity

The very mechanisms that give BZP compounds their potential therapeutic effects also underlie their significant risks.

-

Abuse Potential: The ability of BZP to promote dopamine release in the brain's reward circuits makes it highly reinforcing.[8] Animal studies show that BZP has rewarding properties and can substitute for drugs like cocaine and amphetamine in self-administration paradigms.[3] Human users report feelings of euphoria, energy, and enhanced sociability, effects that have driven its widespread use as a recreational "party pill," often as a substitute for MDMA (ecstasy).[2][13] This high potential for abuse is the single greatest barrier to its therapeutic development.

-

Neurotoxicity and Adverse Effects: Acute use of BZP is associated with a range of sympathomimetic effects, including palpitations, agitation, anxiety, insomnia, and vomiting.[4] More severe toxic effects can include seizures, psychosis, renal toxicity, and serotonin syndrome.[2][14] Preliminary in vitro studies suggest that BZP may be directly neurotoxic to neurons, inducing oxidative stress and activating apoptotic pathways, raising concerns about the long-term consequences of chronic use.[15]

Table 1: Summary of Pharmacological Effects and Clinical Manifestations

| Compound | Primary Mechanism | Potential Therapeutic Application | Key Adverse Effects & Challenges |

| BZP | DA/5-HT/NE Releaser & Reuptake Inhibitor[5] | Antidepressant, Stimulant | High abuse potential, anxiety, insomnia, seizures, cardiovascular stress[2][4] |

| TFMPP | 5-HT Releaser / Agonist[4] | (Often combined with BZP) | Hallucinogenic effects, anxiety |

| mCPP | 5-HT Receptor Agonist (esp. 5-HT2C)[10] | Anorectic, Antidepressant | Anxiety, headache, migraine, nausea[10][11] |

Methodologies for BZP Compound Evaluation: A Practical Guide

Characterizing the complex pharmacology of a BZP derivative requires a multi-step, validated approach. The goal is to build a comprehensive profile, from molecular target interaction to whole-organism behavioral effects. Explaining the causality behind these choices is critical: a simple binding affinity value is insufficient; one must determine how the compound affects transporter function (inhibition vs. release) to predict its CNS effects.

Caption: A logical workflow for characterizing novel BZP compounds.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Rationale: This is the first step to determine if a compound physically interacts with the target transporters (DAT, SERT, NET). It measures the affinity (Ki) of the test compound by assessing its ability to displace a known radioligand. This assay is a foundational screening tool but cannot distinguish between a reuptake inhibitor (antagonist) and a substrate/releaser (agonist).[16][17]

Methodology (Self-Validating System):

-

Preparation: Use a stable cell line (e.g., HEK293) individually transfected to express high levels of human DAT, SERT, or NET.[16] Prepare cell membranes from these lines.

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (a source of the transporter).

-

A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

A range of concentrations of the test BZP compound.

-

-

Controls (for System Validation):

-

Total Binding: Radioligand + membranes only.

-

Non-specific Binding: Radioligand + membranes + a high concentration of a known potent displacer (e.g., cocaine for DAT) to define background.

-

Positive Control: A known inhibitor (e.g., GBR 12909 for DAT) run at multiple concentrations to generate a standard curve.

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through glass fiber filters to separate bound from unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (concentration that inhibits 50% of binding), which can then be converted to a Ki value (inhibition constant).

Protocol 2: In Vitro Synaptosome Neurotransmitter Release Assay

Rationale: This is the critical functional assay that distinguishes between a reuptake inhibitor and a releasing agent. It uses synaptosomes—resealed nerve terminals isolated from brain tissue—which contain the entire native machinery for neurotransmitter uptake and release.[16] This provides a more physiologically relevant system than simple cell lines. An increase in extracellular neurotransmitter levels in this assay indicates the compound is a substrate/releaser, a hallmark of stimulant drugs of abuse like amphetamine and BZP.

Methodology (Self-Validating System):

-

Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin). The transporters will actively load this into the synaptosomes.

-

Assay Setup (Superfusion):

-

Place the loaded synaptosomes onto filters in a superfusion apparatus.

-

Continuously wash with buffer to establish a stable baseline of spontaneous neurotransmitter release.

-

-

Drug Application: Switch to a buffer containing the test BZP compound at various concentrations and collect the outflow (superfusate) in fractions over time.

-

Controls (for System Validation):

-

Vehicle Control: Apply buffer alone to measure baseline release.

-

Positive Releaser Control: Apply a known releasing agent (e.g., d-amphetamine) to confirm the synaptosomes are functional and to provide a benchmark for release-promoting activity.

-

Positive Reuptake Inhibitor Control: Apply a known reuptake inhibitor (e.g., cocaine) which should not cause release on its own.

-

-

Detection: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Analysis: Express the release in each fraction as a percentage of the total neurotransmitter content. A significant increase in release above the vehicle control indicates the compound is a releasing agent.

Future Directions & Conclusion: Can the Scaffold Be Salvaged?

The history of benzylpiperazine compounds is a powerful case study in the complexities of CNS drug development. Their broad-spectrum, high-potency interaction with the monoamine system has made them a "messy" and ultimately unsuccessful therapeutic class, while simultaneously fueling their diversion into the illicit drug market.[1]

Is there a future for the BZP scaffold in legitimate medicine? The path forward is narrow and challenging. Success would require a significant leap in medicinal chemistry to design derivatives with exquisite selectivity. For instance:

-

Targeting Allosteric Sites: Rather than competing at the primary binding site, compounds that bind to allosteric sites on the transporter could modulate its function more subtly, potentially separating therapeutic effects from abuse liability.

-

Biased Ligands: For G-protein coupled receptors that BZPs interact with (like 5-HT subtypes), designing "biased agonists" that selectively activate therapeutic signaling pathways while avoiding those that cause side effects is a modern strategy.

-

Novel Targets: Recent research has explored BZP derivatives as ligands for other targets, such as the sigma-1 receptor, for potential use in treating chronic pain, demonstrating that the scaffold could be repurposed if the primary monoamine activity is engineered out.[18]

References

-

Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141. [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved January 16, 2026, from [Link]

-

Cohen, B. M. Z., & Butler, H. (2011). BZP-party pills: A review of research on benzylpiperazine as a recreational drug. International Journal of Drug Policy, 22(2), 95-101. [Link]

-

Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Retrieved January 16, 2026, from [Link]

-

World Health Organization. (2012). N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. [Link]

-

Brennan, K. A., et al. (2007). N-benzylpiperazine has characteristics of a drug of abuse. Behavioural Pharmacology, 18(8), 797-803. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. Retrieved January 16, 2026, from [Link]

-

Arbo, M. D., et al. (2016). Benzylpiperazine: "A messy drug". Forensic Science International, 265, 24-30. [Link]

-

U.S. Department of Justice. (n.d.). BZP Fast Facts. National Drug Intelligence Center. [Link]

-

Johnstone, A. C., et al. (2007). Benzylpiperazine: a drug of abuse? Journal of Psychopharmacology, 21(8), 888-894. [Link]

-

Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved January 16, 2026, from [Link]

-

Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1655. [Link]

-

Antia, U., et al. (2010). 'Party pill' drugs--BZP and TFMPP. The New Zealand Medical Journal, 123(1309), 56-66. [Link]

-

Sahn, J. J., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(5), 844-857. [Link]

-

Wiergowski, M., et al. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 33(3), 566-576. [Link]

-

Maj, J., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Journal of Neural Transmission. General Section, 87(1), 1-13. [Link]

-

Roth, B. L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 5(10), 911-921. [Link]

-

Jouglard, J., & Le, D. (2007). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Presse Médicale, 36(5 Pt 1), 769-773. [Link]

-

Gee, P., et al. (2008). Toxicity from recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802-807. [Link]

-

ClinicalTrials.gov. (2019). Effect of mCPP on Cognitive Control, Appetite, and Neural Responses. U.S. National Library of Medicine. [Link]

Sources

- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 8. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 'Party pill' drugs--BZP and TFMPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 1-(4-Ethylbenzyl)piperazine and Its Analogs: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide delves into the technical nuances surrounding 1-(4-Ethylbenzyl)piperazine, a compound of interest that highlights both the potential and the practical challenges encountered in chemical sourcing and synthesis. While a dedicated CAS number for 1-(4-Ethylbenzyl)piperazine is not readily found in major chemical databases, this guide provides essential insights into its synthesis and explores the landscape of its commercially available and well-characterized analogs.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in drug discovery. Its unique physicochemical properties, including its basicity and ability to engage in various chemical transformations, make it a valuable component in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Elusive CAS Number and Sourcing Challenges

A comprehensive search of prominent chemical databases, including the Chemical Abstracts Service (CAS) registry, does not yield a specific CAS number for 1-(4-Ethylbenzyl)piperazine. This absence suggests that the compound is not a commonly cataloged or commercially available substance. Researchers seeking to investigate the specific properties of this molecule will likely need to undertake a de novo synthesis.

A Practical Approach: Leveraging Analogs

In the absence of a direct commercial source for 1-(4-Ethylbenzyl)piperazine, researchers can effectively explore the structure-activity relationships of this chemical space by studying its close and readily available analogs. These compounds offer a valuable starting point for research and can provide insights into the potential biological activities of the target molecule.

Key Analogs of 1-(4-Ethylbenzyl)piperazine:

| Compound Name | CAS Number | Molecular Formula | Key Characteristics |

| 1-Benzyl-4-ethylpiperazine | 91904-12-0[1] | C13H20N2 | A commercially available analog with a similar structural backbone. |

| 1-(4-Methylbenzyl)piperazine | 23173-57-1[2] | C12H18N2 | A close structural analog with a methyl substitution on the benzyl ring, providing a point of comparison for steric and electronic effects. |

| 1-Ethylpiperazine | 5308-25-8[3][4] | C6H14N2 | A foundational building block for the synthesis of various piperazine derivatives. |

| 1,4-Dibenzylpiperazine | 1034-11-3[5] | C18H22N2 | A disubstituted piperazine that can be used in comparative studies. |

Synthetic Strategies for 1-Substituted Piperazines

The synthesis of 1-(4-Ethylbenzyl)piperazine and its analogs typically involves the N-alkylation of piperazine or a suitable piperazine derivative. A general and reliable method is the reductive amination of piperazine with the corresponding aldehyde.

General Protocol for Reductive Amination:

This protocol outlines the synthesis of a 1-benzylpiperazine derivative, which can be adapted for 1-(4-Ethylbenzyl)piperazine by using 4-ethylbenzaldehyde as the starting material.

Step 1: Imine Formation In a round-bottom flask, dissolve piperazine (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add 4-ethylbenzaldehyde (1 equivalent) to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the iminium ion intermediate.

Step 2: Reduction A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and work-up procedure. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.